Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate
CAS No.:
Cat. No.: VC17401458
Molecular Formula: C12H12BrNO2
Molecular Weight: 282.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12BrNO2 |
|---|---|
| Molecular Weight | 282.13 g/mol |
| IUPAC Name | methyl 3-bromo-5-(2-cyanopropan-2-yl)benzoate |
| Standard InChI | InChI=1S/C12H12BrNO2/c1-12(2,7-14)9-4-8(11(15)16-3)5-10(13)6-9/h4-6H,1-3H3 |
| Standard InChI Key | XGVCMUBNAFFDOH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C#N)C1=CC(=CC(=C1)C(=O)OC)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a benzoate ester core substituted at the 3-position with bromine and at the 5-position with a 1-cyano-1-methylethyl group. This arrangement introduces steric and electronic effects that influence reactivity. The bromine atom enhances electrophilic substitution potential, while the cyano group offers sites for nucleophilic attack or hydrogen bonding .
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 282.13 g/mol | |
| Density | Not reported | |
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| SMILES Notation | COC(=O)C1=CC(=CC(=C1)Br)C(C)(C)C#N |
The absence of reported density and thermal properties underscores the compound’s specialized use in research rather than industrial applications.
Spectroscopic Characterization
While specific spectral data for Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate are unavailable, analogous compounds like Methyl 3-bromo-5-(cyanomethyl)benzoate () provide insights. For instance, NMR of related benzoates reveals aromatic protons between δ 7.5–8.1 ppm and methyl ester groups near δ 3.9 ppm . The cyano group’s IR stretching frequency typically appears at ~2240 cm .
Synthesis and Reaction Pathways
Synthetic Strategies
The compound is synthesized via multistep reactions, often beginning with Friedel-Crafts alkylation to introduce the methylethyl group, followed by bromination and cyanation. A representative pathway involves:
-
Friedel-Crafts Alkylation: Toluene derivatives react with isobutyl chloride under AlCl catalysis to attach the methylethyl group.
-
Bromination: Electrophilic bromination using Br/FeBr targets the aromatic ring’s 3-position.
-
Cyanation: A nitrile group is introduced via Rosenmund-von Braun reaction or palladium-catalyzed cross-coupling.
Critical Reaction Conditions
-
Temperature: Bromination requires low temperatures (0–5°C) to avoid polybromination.
-
Catalysts: Lewis acids like FeBr or Pd(PPh) are essential for regioselectivity .
-
Solvents: Polar aprotic solvents (e.g., DMF) enhance cyanation efficiency.
Yield Optimization
Yields for similar compounds, such as 3-bromo-5-methylbenzoic acid, reach 60% under optimized reflux conditions with KMnO in acetone/water . For Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate, yields likely depend on purification techniques (e.g., column chromatography) to isolate the product from byproducts like di-brominated species.
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s bromine and cyano groups make it a precursor for kinase inhibitors and anticancer agents. For example, quinoline amide derivatives derived from analogous benzoates exhibit vascular endothelial growth factor receptor-2 (VEGFR-2) inhibition, a target in oncology .
Agrochemical Development
In agrochemistry, the methylethyl group enhances lipophilicity, aiding pesticide penetration into plant tissues. Derivatives of this compound have been explored as fungicides targeting cytochrome P450 enzymes in pathogens.
Environmental Considerations
Ecotoxicity
Nitrile-containing compounds often exhibit moderate aquatic toxicity. The cyano group may inhibit mitochondrial respiration in aquatic organisms, with estimated LC values for fish ranging from 10–100 mg/L.
Disposal Recommendations
-
Incineration: High-temperature incineration (≥1200°C) with scrubbers to neutralize HBr emissions.
-
Chemical Neutralization: Treat with alkaline solutions (e.g., NaOH) to hydrolyze nitriles into less toxic carboxylates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume